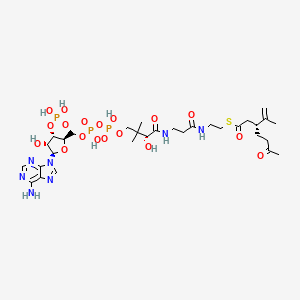

(3R)-3-Isopropenyl-6-oxoheptanoyl-CoA

描述

属性

分子式 |

C31H50N7O18P3S |

|---|---|

分子量 |

933.8 g/mol |

IUPAC 名称 |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3R)-6-oxo-3-prop-1-en-2-ylheptanethioate |

InChI |

InChI=1S/C31H50N7O18P3S/c1-17(2)19(7-6-18(3)39)12-22(41)60-11-10-33-21(40)8-9-34-29(44)26(43)31(4,5)14-53-59(50,51)56-58(48,49)52-13-20-25(55-57(45,46)47)24(42)30(54-20)38-16-37-23-27(32)35-15-36-28(23)38/h15-16,19-20,24-26,30,42-43H,1,6-14H2,2-5H3,(H,33,40)(H,34,44)(H,48,49)(H,50,51)(H2,32,35,36)(H2,45,46,47)/t19-,20-,24-,25-,26+,30-/m1/s1 |

InChI 键 |

VMTHAXKUEKKCEY-PDQACDDGSA-N |

手性 SMILES |

CC(=C)[C@H](CCC(=O)C)CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

规范 SMILES |

CC(=C)C(CCC(=O)C)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

产品来源 |

United States |

Foundational & Exploratory

(3R)-3-Isopropenyl-6-oxoheptanoyl-CoA: A Technical Guide to its Biological Function and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3R)-3-Isopropenyl-6-oxoheptanoyl-CoA is a chiral acyl-coenzyme A thioester that serves as a key intermediate in the microbial catabolism of the monoterpene (4R)-limonene. Its formation represents a critical step in the conversion of cyclic terpenes into intermediates that can enter central metabolic pathways. This technical guide provides a comprehensive overview of the biological function of this compound, detailing its metabolic pathway, the enzymes involved, and relevant quantitative data. Furthermore, it supplies detailed experimental protocols for the study of this and related molecules, alongside visualizations of the metabolic and experimental workflows to facilitate a deeper understanding of its biochemical significance. While its primary characterized role is in bacterial metabolism, its identification as a putative mouse metabolite suggests avenues for future investigation in mammalian systems.

Biological Role and Metabolic Context

This compound is an integral intermediate in the microbial degradation pathway of (+)-(4R)-limonene, the most widespread enantiomer of limonene (B3431351) in nature. The primary organism in which this pathway has been elucidated is the bacterium Rhodococcus erythropolis DCL14, which can utilize both enantiomers of limonene as a sole source of carbon and energy.[1][2]

The degradation of (4R)-limonene to this compound is a multi-step enzymatic process that involves the oxidative cleavage of the limonene ring. This pathway is analogous to the degradation of (4S)-limonene, which proceeds through the corresponding (3S) enantiomers.[1][2] The initial steps are catalyzed by a series of four novel enzymes that convert (4R)-limonene into (3R)-3-isopropenyl-6-oxoheptanoate. This carboxylic acid is then activated to its coenzyme A ester, this compound, which is subsequently proposed to enter the β-oxidation pathway for further catabolism, ultimately yielding acetyl-CoA for the citric acid cycle.[3][4]

Metabolic Pathway of (4R)-Limonene Degradation

The pathway commences with the epoxidation of the 1,2-double bond of (4R)-limonene, followed by hydrolysis of the epoxide, and subsequent oxidative ring cleavage to form the linear heptanoate (B1214049) derivative.

References

- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]

- 3. Rhodococcus erythropolis DCL14 contains a novel degradation pathway for limonene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

(3R)-3-Isopropenyl-6-oxoheptanoyl-CoA in Mouse Metabolism: A Technical Guide for Researchers

Disclaimer: As of late 2025, the presence and metabolic pathway of (3R)-3-Isopropenyl-6-oxoheptanoyl-CoA in mice have not been experimentally determined in published literature. This technical guide provides a hypothesized metabolic context for this molecule based on its chemical structure, the known microbial degradation pathway of (4R)-limonene, and established principles of peroxisomal fatty acid oxidation in mammals. This document is intended to serve as a foundational resource for researchers aiming to investigate this and other novel isoprenoid-derived acyl-CoA species.

Introduction: A Putative Intermediate in Xenobiotic and Endogenous Metabolism

This compound is a chiral acyl-coenzyme A thioester. Its enantiomer, the (3S) form, is a known intermediate in the microbial degradation of (4S)-limonene. The (3R) form has been identified as an intermediate in the microbial metabolic pathway of the corresponding (4R)-limonene enantiomer.[1] While its role in mammalian systems is yet to be elucidated, its structure suggests a potential intersection of xenobiotic metabolism (from dietary terpenes like limonene) and endogenous fatty acid and isoprenoid catabolism.

The presence of a branched-chain structure and a ketone group suggests that its metabolism in mice would likely involve the peroxisomal β-oxidation pathway, which is responsible for the breakdown of complex fatty acids that are poor substrates for mitochondrial β-oxidation.[2][3] This guide outlines a hypothesized metabolic pathway for this compound in a mouse model, details relevant experimental protocols for its investigation, and presents a framework for data analysis.

Hypothesized Metabolic Pathway and Regulation

We propose that this compound, whether from xenobiotic or endogenous sources, is catabolized in the peroxisome via a modified β-oxidation pathway. This process is likely under the transcriptional control of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key regulator of lipid metabolism in the liver.[4][5][6][7]

Proposed Catabolic Steps:

-

Formation: (3R)-3-isopropenyl-6-oxoheptanoate, derived from the breakdown of (4R)-limonene or other isoprenoids, is activated to its CoA thioester by an acyl-CoA synthetase.

-

Peroxisomal Import: The resulting acyl-CoA is transported into the peroxisome.

-

β-Oxidation: The molecule undergoes rounds of β-oxidation. The isopropenyl group presents a branch point that likely requires specific enzymes, such as those involved in the degradation of other branched-chain fatty acids.[2]

-

Chain Shortening and End Products: The pathway would yield acetyl-CoA and potentially other short-chain acyl-CoAs, which can then be transported to the mitochondria for further metabolism in the citric acid cycle.

Data Presentation: Quantitative Analysis Framework

Currently, there is no quantitative data available for this compound in mouse models. The following tables present a hypothetical framework for the kind of data researchers would aim to collect. Reference values for related metabolites are included for context.

Table 1: Hypothetical Tissue Concentrations of Acyl-CoAs in Mouse Liver

| Acyl-CoA Species | Healthy Control (pmol/mg protein) | PPARα Knockout (pmol/mg protein) | Fold Change (KO vs. Control) |

| This compound | Data Not Available | Data Not Available | - |

| Hypothetical Value | 2.5 ± 0.8 | 9.8 ± 2.1 | ↑ 3.9 |

| Acetyl-CoA (for reference) | 1.5 ± 0.3 | 1.2 ± 0.4 | ↓ 1.25 |

| Palmitoyl-CoA (for reference) | 3.0 ± 0.7 | 5.5 ± 1.2 | ↑ 1.8 |

Table 2: Hypothetical Kinetic Parameters of a Peroxisomal Acyl-CoA Oxidase

| Substrate | Km (µM) | Vmax (nmol/min/mg protein) |

| This compound | Data Not Available | Data Not Available |

| Hypothetical Value | 15 | 25 |

| Palmitoyl-CoA (for reference) | 10 | 50 |

| Pristanoyl-CoA (for reference) | 20 | 30 |

Experimental Protocols

Detailed methodologies are essential for the investigation of novel metabolites. The following protocols are generalized but provide a robust starting point for studying this compound in mouse tissues.

Protocol 1: Extraction and Quantification of Acyl-CoAs from Mouse Liver by LC-MS/MS

This protocol is adapted from established methods for acyl-CoA analysis.[8][9][10][11][12]

1. Tissue Homogenization and Protein Precipitation:

- Immediately flash-freeze ~50 mg of mouse liver in liquid nitrogen upon collection.

- Homogenize the frozen tissue in 1.0 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA).

- Incubate on ice for 15 minutes to precipitate proteins.

- Centrifuge at 16,000 x g for 10 minutes at 4°C. Collect the supernatant.

2. Solid-Phase Extraction (SPE) for Acyl-CoA Enrichment:

- Use a C18 SPE cartridge.

- Condition the cartridge with 2 mL of methanol (B129727), followed by 2 mL of 0.1% formic acid in water.

- Load the supernatant onto the cartridge.

- Wash with 2 mL of 0.1% formic acid in water to remove polar impurities.

- Elute the acyl-CoAs with 1 mL of methanol containing 0.1% formic acid.

- Dry the eluate under a stream of nitrogen and reconstitute in 100 µL of 50% methanol for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

- Liquid Chromatography: Use a C18 reversed-phase column with a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

- Mass Spectrometry (Positive Ion Mode):

- Untargeted Identification: Perform a precursor ion scan for the characteristic fragment of the CoA moiety (m/z 428.03) or a neutral loss scan of 507 Da to identify potential acyl-CoA species.[12]

- Targeted Quantification: Once the parent mass of this compound is identified, develop a Multiple Reaction Monitoring (MRM) method using the specific parent ion to daughter ion transition for sensitive and specific quantification. An internal standard (e.g., a ¹³C-labeled acyl-CoA) should be used for accurate quantification.

Protocol 2: In Vitro Assay for Peroxisomal Acyl-CoA Oxidase Activity

This assay measures the production of H₂O₂ by acyl-CoA oxidase, a key enzyme in peroxisomal β-oxidation.[13][14][15][16][17]

1. Preparation of Liver Homogenate:

- Homogenize fresh mouse liver in 10 volumes of ice-cold sucrose (B13894) buffer (250 mM sucrose, 10 mM Tris-HCl, pH 7.4).

- Centrifuge at 600 x g for 10 minutes at 4°C to pellet nuclei and cell debris. The supernatant is the post-nuclear supernatant.

- Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay).

2. Assay Reaction:

- In a 96-well plate, prepare a reaction mixture containing:

- 50 mM potassium phosphate (B84403) buffer, pH 7.4

- 0.1 mM 4-hydroxyphenylacetic acid

- 4 U/mL horseradish peroxidase

- 20-50 µg of post-nuclear supernatant protein

- Initiate the reaction by adding the synthesized this compound substrate to a final concentration of 50 µM.

- Immediately begin monitoring the increase in fluorescence (excitation 320 nm, emission 405 nm) at 37°C using a plate reader.[17]

3. Data Analysis:

- Calculate the rate of H₂O₂ production by comparing the fluorescence change over time to a standard curve generated with known concentrations of H₂O₂.

- Compare the rate with a no-substrate control and a positive control (e.g., Palmitoyl-CoA).

Mandatory Visualization: Experimental Workflow

The following diagram illustrates a general workflow for the discovery and validation of the metabolic role of a novel acyl-CoA like this compound.

Conclusion and Future Directions

This technical guide provides a hypothesized framework for the investigation of this compound in mouse metabolism. The proposed origin from isoprenoid catabolism via peroxisomal β-oxidation, regulated by PPARα, represents a scientifically grounded starting point for research. Future studies should focus on:

-

Chemical Synthesis: The synthesis of an authentic standard of this compound is critical for its definitive identification and absolute quantification in biological samples.

-

In Vitro Enzyme Assays: Testing the synthesized substrate with purified recombinant peroxisomal β-oxidation enzymes will be essential to validate the proposed catabolic steps.

-

Mouse Model Validation: Utilizing knockout mouse models, such as those for PPARα or specific acyl-CoA oxidases, will be crucial. The accumulation of the target metabolite or its precursors in these models would provide strong genetic evidence for its position in the proposed pathway.

-

Functional Studies: Investigating whether this molecule can activate PPARα in reporter assays or influence the expression of metabolic genes in primary mouse hepatocytes will shed light on its potential signaling roles.

The elucidation of this pathway will not only fill a gap in our metabolic knowledge but may also uncover novel enzymatic targets for therapeutic intervention in metabolic disorders.

References

- 1. journals.asm.org [journals.asm.org]

- 2. PEROXISOMAL β-OXIDATION AND PEROXISOME PROLIFERATOR–ACTIVATED RECEPTOR α: An Adaptive Metabolic System | Annual Reviews [annualreviews.org]

- 3. Peroxisomes can oxidize medium- and long-chain fatty acids through a pathway involving ABCD3 and HSD17B4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα | Semantic Scholar [semanticscholar.org]

- 5. Regulation of the peroxisomal beta-oxidation-dependent pathway by peroxisome proliferator-activated receptor alpha and kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. A sensitive spectrophotometric assay for peroxisomal acyl-CoA oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scielo.br [scielo.br]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. Determination of peroxisomal fatty acyl-CoA oxidase activity using a lauroyl-CoA-based fluorometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Role of (3R)-3-Isopropenyl-6-oxoheptanoyl-CoA in Terpene Degradation: A Technical Guide

For Immediate Release

Compound of Interest: (3R)-3-Isopropenyl-6-oxoheptanoyl-CoA

This technical guide provides a comprehensive overview of the role of this compound in the microbial degradation of monoterpenes. This document is intended for researchers, scientists, and drug development professionals engaged in the study of metabolic pathways, enzyme characterization, and natural product metabolism. While research has primarily focused on its enantiomer, (3S)-3-Isopropenyl-6-oxoheptanoyl-CoA, this guide synthesizes the available information on the (3R) form and draws parallels from its better-understood counterpart to provide a foundational resource for future investigation.

Introduction: A Key Intermediate in Limonene (B3431351) Catabolism

This compound is a crucial intermediate in the microbial degradation of the monoterpene (4R)-limonene.[1] Its structure, featuring a seven-carbon backbone with both an isopropenyl group and a ketone, marks it as a significant molecule at the intersection of isoprenoid catabolism and fatty acid metabolism. The study of its metabolic pathway offers insights into the enzymatic machinery that has evolved in microorganisms to break down and assimilate cyclic terpenes, which are abundant in nature.[1] While noted as a mouse metabolite in some databases, its well-documented role is in the microbial kingdom.[2]

The primary organism in which the degradation pathway of limonene to this intermediate has been studied is the bacterium Rhodococcus erythropolis DCL14.[1][3] This organism can utilize limonene as its sole carbon source, inducing a specific enzymatic cascade to process this xenobiotic compound.[1]

Metabolic Pathway of (4R)-Limonene Degradation

The degradation of (4R)-limonene is initiated by a series of enzymatic reactions that ultimately lead to the formation of this compound. Following its formation, it is proposed that this acyl-CoA thioester enters a β-oxidation-like pathway for further catabolism, ultimately yielding acetyl-CoA, which can be integrated into central metabolism, such as the citric acid cycle, for energy production.[3]

The initial steps in the pathway for the analogous (4S)-limonene in Rhodococcus erythropolis DCL14 involve the epoxidation of the 1,2-double bond, followed by hydrolysis and oxidative ring cleavage to form (3S)-3-isopropenyl-6-oxoheptanoate.[3] This acid is then activated to its coenzyme A thioester by an acyl-CoA synthetase.[3] A similar series of reactions is expected for the (4R)-limonene pathway leading to the (3R)-CoA ester.

Quantitative Data

There is a notable lack of publicly available quantitative data specifically for this compound and the enzymes involved in its direct metabolism.[1][3] Research has primarily concentrated on the identification of pathway intermediates.[1] The table below summarizes the key enzyme identified in the analogous pathway leading to the formation of the (3S) precursor acid. Kinetic parameters for the (3R) pathway remain an area for future investigation.

| Enzyme | EC Number | Organism | Substrate | Product |

| 3-Isopropenyl-6-oxoheptanoyl-CoA synthetase | - | Rhodococcus erythropolis DCL14 | (3S)-3-Isopropenyl-6-oxoheptanoate | (3S)-3-Isopropenyl-6-oxoheptanoyl-CoA[3] |

Data for the (3S) enantiomer pathway is presented as a proxy due to the lack of specific data for the (3R) pathway.

Experimental Protocols

Detailed methodologies are essential for the study of this metabolic intermediate. The following protocols are based on published research for analogous pathways and general biochemical techniques.[1][3]

Protocol 1: Microbial Cultivation and Induction

This protocol describes the cultivation of Rhodococcus erythropolis DCL14 with limonene as the sole carbon source to induce the expression of the degradation pathway enzymes.

Organism: Rhodococcus erythropolis DCL14[1]

Materials:

-

Mineral salts medium

-

(4R)-Limonene (analytical grade)

-

Sterile culture flasks

-

Shaking incubator

Procedure:

-

Prepare a mineral salts medium according to standard formulations for Rhodococcus species.

-

Inoculate the medium with a starter culture of R. erythropolis DCL14.

-

Supply (4R)-limonene as the sole carbon source. To avoid toxic concentrations in the liquid medium, limonene is typically provided in the vapor phase by placing a small, open vial containing limonene inside the sealed culture flask.[1]

-

Incubate the culture at an appropriate temperature (e.g., 30°C) with shaking to ensure aeration.

-

Monitor bacterial growth by measuring optical density at 600 nm.

-

Harvest cells during the exponential growth phase for subsequent metabolite extraction or enzyme assays.

Protocol 2: Acyl-CoA Synthetase Activity Assay

This colorimetric assay measures the activity of the synthetase that activates the precursor acid to its CoA ester. The assay is based on the formation of a hydroxamate complex with the acyl-CoA product, which can be measured spectrophotometrically.[3]

Materials:

-

Cell-free extract from induced bacterial culture

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)

-

10 mM MgCl₂

-

1 mM (3R)-3-Isopropenyl-6-oxoheptanoate (substrate)

-

15 mM ATP

-

0.2 mM Coenzyme A (CoA)

-

12% Trichloroacetic acid (TCA)

-

3 N HCl

-

5% FeCl₃ solution

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, MgCl₂, substrate, ATP, and CoA.

-

Initiate the reaction by adding the cell-free extract.

-

Incubate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding 300 µl of 12% TCA and 300 µl of 3 N HCl.[3]

-

Centrifuge to pellet the precipitated protein.

-

To develop the color, add 300 µl of 5% FeCl₃ solution to the supernatant.[3]

-

Measure the absorbance of the supernatant at 540 nm.[3]

-

Quantify the amount of acyl-CoA produced using a standard curve or an estimated extinction coefficient.[3]

Protocol 3: Identification of Metabolites by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds, such as terpene metabolites.

Materials:

-

Bacterial culture extract (e.g., ethyl acetate (B1210297) extract)

-

Derivatization agent (e.g., BSTFA with TMCS)

-

GC-MS instrument with a suitable column (e.g., capillary column)

Procedure:

-

Extraction: Lyophilize harvested bacterial cells and extract metabolites using an organic solvent like ethyl acetate.

-

Derivatization: Evaporate the solvent and treat the residue with a derivatization agent to increase the volatility of polar metabolites (e.g., carboxylic acids).

-

GC-MS Analysis: Inject the derivatized sample into the GC-MS system.

-

Gas Chromatography: Use a temperature program to separate the compounds based on their boiling points and interactions with the stationary phase. A typical program might start at a lower temperature and ramp up to a higher temperature to elute a wide range of compounds.[4]

-

Mass Spectrometry: As compounds elute from the GC column, they are ionized and fragmented. The mass spectrometer records the mass-to-charge ratio of these fragments, generating a unique mass spectrum for each compound.

-

-

Identification: Compare the obtained mass spectra and retention times with those of authentic standards or with spectral libraries (e.g., NIST) to identify the metabolites.[1]

Experimental Workflow Visualization

The general workflow for identifying intermediates in the limonene degradation pathway involves a combination of microbiological, analytical, and biochemical techniques.

Conclusion and Future Directions

This compound is a confirmed intermediate in the microbial degradation of (4R)-limonene. Its biosynthesis from a common plant monoterpene highlights the diverse metabolic capabilities of soil bacteria. While the pathway has been outlined, further research is needed to fully characterize the enzymes involved, particularly the specific acyl-CoA synthetase and the subsequent enzymes of the β-oxidation pathway for the (3R) enantiomer. Future studies should focus on:

-

Enzyme Kinetics: Determining the kinetic parameters (Kₘ, Vₘₐₓ) of the enzymes in the (3R)-limonene degradation pathway.

-

Metabolite Quantification: Measuring the in vivo concentrations of this compound and other pathway intermediates.

-

Genetic Characterization: Identifying and characterizing the genes encoding the enzymes responsible for this metabolic pathway.

The elucidation of this pathway not only expands our understanding of microbial metabolism but may also provide novel biocatalysts for applications in green chemistry and bioremediation.

References

An In-depth Technical Guide to the Enzymatic Synthesis of (3R)-3-Isopropenyl-6-oxoheptanoyl-CoA

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3R)-3-Isopropenyl-6-oxoheptanoyl-CoA is a key chiral intermediate synthesized during the microbial catabolism of the naturally abundant monoterpene, (4R)-limonene. This technical guide provides a comprehensive overview of the enzymatic cascade responsible for this transformation, as elucidated in the bacterium Rhodococcus erythropolis DCL14. The pathway involves a series of oxidative and hydrolytic reactions, culminating in the activation of the resulting carboxylic acid to its coenzyme A thioester. This document details the enzymes involved, summarizes available quantitative data, provides in-depth experimental protocols for enzyme activity assays, and presents visual diagrams of the metabolic pathway and analytical workflows. This information is intended to serve as a foundational resource for researchers in metabolic engineering, enzyme discovery, and the development of novel biocatalytic processes.

Introduction

Monoterpenes, such as limonene (B3431351), are widespread in nature and represent a significant renewable feedstock for the chemical industry. The microbial degradation of these compounds offers a rich source of novel enzymes with potential applications in biocatalysis and synthetic biology. The synthesis of this compound from (4R)-limonene is a prime example of a complex, stereospecific metabolic pathway. It proceeds through a novel series of enzymatic steps that convert a cyclic hydrocarbon into a functionalized, linear acyl-CoA thioester, primed for entry into central metabolism via β-oxidation.[1][2][3] Understanding this pathway is crucial for harnessing its enzymes for the production of valuable chiral synthons and for engineering microbes for bioremediation or waste valorization.

The Enzymatic Synthesis Pathway

The synthesis of this compound from (4R)-limonene in Rhodococcus erythropolis DCL14 is a five-step enzymatic pathway. The pathway is initiated by the oxidation of the 1,2-double bond of the limonene ring.[1][2]

-

Epoxidation: The pathway begins with the NADH- and FAD-dependent Limonene 1,2-monooxygenase , which catalyzes the epoxidation of (4R)-limonene to form (1S,2R,4R)-limonene-1,2-epoxide.

-

Hydrolysis: The epoxide ring is then opened by the cofactor-independent Limonene-1,2-epoxide hydrolase , yielding (1S,2S,4R)-limonene-1,2-diol.[1][4]

-

Dehydrogenation: The diol is subsequently oxidized to a keto-alcohol, (1S,4R)-1-hydroxy-2-oxolimonene, by a DCPIP-dependent Limonene-1,2-diol dehydrogenase .[1]

-

Oxidative Ring Cleavage: A Baeyer-Villiger monooxygenase, 1-hydroxy-2-oxolimonene 1,2-monooxygenase , utilizes NADPH to insert an oxygen atom into the ring, forming a lactone (7-hydroxy-4-isopropenyl-7-methyl-2-oxo-oxepanone). This lactone is unstable and spontaneously rearranges to form the open-chain carboxylic acid, (3R)-3-isopropenyl-6-oxoheptanoate.[1]

-

CoA Ligation: The final step is the activation of the carboxylic acid to its corresponding CoA thioester. This reaction is catalyzed by This compound synthetase in an ATP-dependent manner.[1][2]

Signaling Pathway Diagram

Quantitative Data

Quantitative kinetic data for the specific enzymes from Rhodococcus erythropolis DCL14 are limited. However, specific activities have been determined in cell-free extracts of limonene-grown cells, providing a valuable measure of the catalytic potential of each step.

| Enzyme | Substrate | Specific Activity (nmol·min⁻¹·mg⁻¹ protein) | Organism/Conditions | Reference |

| Limonene 1,2-monooxygenase | (4R)-Limonene | 3.2 ± 0.5 | R. erythropolis DCL14 / Cell-free extract, 30°C | [1] |

| Limonene-1,2-epoxide hydrolase | (4R)-Limonene-1,2-epoxide | 110 ± 15 | R. erythropolis DCL14 / Cell-free extract, 30°C | [1] |

| Limonene-1,2-diol dehydrogenase | (1S,2S,4R)-Limonene-1,2-diol | 25 ± 2 | R. erythropolis DCL14 / Cell-free extract, 30°C | [1] |

| 1-hydroxy-2-oxolimonene 1,2-monooxygenase | 1-hydroxy-2-oxolimonene | 14 ± 2 | R. erythropolis DCL14 / Cell-free extract, 30°C | [1] |

| This compound synthetase | (3R)-3-isopropenyl-6-oxoheptanoate | Activity Detected | R. erythropolis DCL14 / Cell-free extract, 30°C | [2] |

Experimental Protocols

The following protocols are adapted from the methodologies used to characterize the enzymatic activities in Rhodococcus erythropolis DCL14.[1][2]

Preparation of Cell-Free Extract

-

Cultivation: Grow R. erythropolis DCL14 in a mineral salts medium with (4R)-limonene supplied in the vapor phase as the sole carbon and energy source to induce the expression of the degradation pathway enzymes.

-

Harvesting: Centrifuge the culture to pellet the cells. Wash the cell pellet with a suitable buffer (e.g., 50 mM potassium phosphate (B84403), pH 7.0).

-

Lysis: Resuspend the cell pellet in the same buffer. Lyse the cells using a suitable method such as sonication or a bead mill.

-

Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to remove cell debris. The resulting supernatant is the cell-free extract. For some assays, further clarification by ultracentrifugation or dialysis may be required.

Assay for Limonene 1,2-Monooxygenase

This assay monitors the substrate depletion using Gas Chromatography (GC).

-

Reaction Mixture (2.0 mL total volume):

-

50 mM Potassium phosphate buffer (pH 7.0)

-

10 mM NADH

-

5 µM FAD

-

1 mM (4R)-Limonene (added as a 1:2 mixture in acetone)

-

Dialyzed cell-free extract

-

-

Procedure:

-

Combine all components except the limonene mixture in a 15-mL vial sealed with a Teflon Mininert valve.

-

Initiate the reaction by adding 1 µL of the limonene-acetone mixture.

-

Incubate the vial in a shaking water bath (300 rpm) at 30°C.

-

At various time points, terminate the reaction by adding 1 mL of ethyl acetate (B1210297) and vortexing vigorously to extract the remaining limonene.

-

Analyze the ethyl acetate layer by GC to quantify the amount of limonene consumed over time.

-

Assay for Limonene-1,2-epoxide hydrolase

This assay monitors the conversion of the epoxide to the diol by GC.

-

Reaction Mixture (2.0 mL total volume):

-

50 mM Potassium phosphate buffer (pH 7.0)

-

2.5 mM (1S,2R,4R)-limonene-1,2-epoxide

-

Cell-free extract

-

-

Procedure:

-

Combine the buffer, substrate, and cell-free extract in a sealed vial.

-

Incubate at 30°C in a water bath.

-

At time intervals, stop the reaction by extracting with 1 mL of ethyl acetate.

-

Analyze the organic phase by chiral GC to monitor the decrease in the epoxide peak and the increase in the diol peak.

-

Assay for Limonene-1,2-diol dehydrogenase

This is a spectrophotometric assay that monitors the reduction of the artificial electron acceptor DCPIP.

-

Reaction Mixture (1.0 mL total volume):

-

50 mM Citrate buffer (pH 6.0)

-

0.075 mM DCPIP (2,6-dichlorophenolindophenol)

-

1 mM (1S,2S,4R)-Limonene-1,2-diol

-

Cell-free extract

-

-

Procedure:

-

Combine the buffer, DCPIP, and substrate in a cuvette.

-

Initiate the reaction by adding the cell-free extract.

-

Monitor the decrease in absorbance at 600 nm, which corresponds to the reduction of DCPIP.

-

Calculate the activity using the molar extinction coefficient of DCPIP (14.24 mM⁻¹cm⁻¹ at pH 6.0).[1]

-

Assay for 1-hydroxy-2-oxolimonene 1,2-monooxygenase

This spectrophotometric assay follows the oxidation of NADPH.

-

Reaction Mixture (1.0 mL total volume):

-

50 mM Tris-HCl buffer (pH 8.0)

-

0.3 mM NADPH

-

1 mM (1S,4R)-1-hydroxy-2-oxolimonene

-

Cell-free extract

-

-

Procedure:

-

Combine the buffer, NADPH, and substrate in a cuvette.

-

Start the reaction by adding the cell-free extract.

-

Monitor the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH.

-

Calculate the activity using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).

-

Assay for this compound synthetase

This is a colorimetric assay based on the formation of a hydroxamate complex.

-

Reaction Mixture (variable volume):

-

0.7 M Hydroxylamine (freshly prepared and neutralized)

-

0.1 M Tris-HCl (pH 7.2)

-

20 mM MgCl₂

-

15 mM ATP

-

0.2 mM Coenzyme A

-

1 mM (3R)-3-isopropenyl-6-oxoheptanoate

-

Cell-free extract

-

-

Procedure:

-

Incubate the reaction mixture at 30°C.

-

At time intervals (e.g., 5, 10, 15 minutes), take a 300 µL aliquot and stop the reaction by adding it to a tube containing 300 µL of 12% trichloroacetic acid and 300 µL of 3 N HCl.[2]

-

To develop the color, add 300 µL of 5% FeCl₃ solution to each tube.

-

Centrifuge to pellet the precipitated protein.

-

Measure the absorbance of the supernatant at 540 nm. The absorbance is proportional to the amount of acyl-CoA formed.

-

Experimental Workflow Diagram

Conclusion

The enzymatic synthesis of this compound from (4R)-limonene by Rhodococcus erythropolis DCL14 is a sophisticated metabolic pathway that showcases the remarkable catalytic versatility of microorganisms. The enzymes involved represent valuable targets for biocatalytic applications, offering stereospecific routes to complex chiral molecules. This guide provides the foundational knowledge, quantitative data, and detailed experimental protocols necessary for researchers to explore this pathway further. Future work in this area, including the heterologous expression and detailed kinetic characterization of each enzyme, will undoubtedly unlock new opportunities for metabolic engineering and the sustainable synthesis of high-value chemicals.

References

- 1. journals.asm.org [journals.asm.org]

- 2. journals.asm.org [journals.asm.org]

- 3. Rhodococcus erythropolis DCL14 contains a novel degradation pathway for limonene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Limonene-1,2-Epoxide Hydrolase from Rhodococcus erythropolis DCL14 Belongs to a Novel Class of Epoxide Hydrolases - PMC [pmc.ncbi.nlm.nih.gov]

The Core of Limonene Catabolism: A Technical Guide to (3R)-3-Isopropenyl-6-oxoheptanoyl-CoA

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction: The microbial degradation of monoterpenes, such as limonene (B3431351), represents a fascinating intersection of xenobiotic metabolism and central carbon catabolism. A pivotal intermediate in the bacterial breakdown of (4R)-(+)-limonene is (3R)-3-Isopropenyl-6-oxoheptanoyl-CoA. This seven-carbon, branched-chain acyl-CoA thioester is the product of a specialized oxidative pathway and serves as the entry point into the cell's fatty acid degradation machinery. This technical guide provides a comprehensive overview of the metabolic pathway leading to and proceeding from this compound, with a focus on the well-characterized pathway in Rhodococcus erythropolis DCL14. We present available quantitative data, detailed experimental protocols, and visual representations of the metabolic and experimental workflows to facilitate a deeper understanding and further investigation of this unique catabolic route.

The Metabolic Pathway: From Limonene to Central Metabolism

The catabolism of (4R)-limonene in Rhodococcus erythropolis DCL14 is initiated by a series of oxidative reactions that convert the cyclic monoterpene into a linear, activated fatty acid. The enantiomer, (4S)-(-)-limonene, is degraded via a parallel pathway yielding the corresponding (3S)-enantiomer of 3-isopropenyl-6-oxoheptanoyl-CoA[1]. The key steps for the degradation of (4R)-limonene are outlined below.

Initial Oxidative Cleavage of the Limonene Ring

The initial phase of limonene degradation involves the enzymatic conversion of the cyclic terpene to an open-chain carboxylic acid, 3-isopropenyl-6-oxoheptanoate (B1230680). This process is catalyzed by a series of four novel enzymes[1]:

-

Limonene 1,2-monooxygenase: This FAD and NADH-dependent enzyme initiates the pathway by epoxidizing the 1,2-double bond of limonene to form limonene-1,2-epoxide[1].

-

Limonene-1,2-epoxide (B132270) hydrolase: A cofactor-independent hydrolase then opens the epoxide ring to yield limonene-1,2-diol[1]. This enzyme exhibits maximal activity at pH 7 and 50°C[2].

-

Limonene-1,2-diol dehydrogenase: This DCPIP-dependent dehydrogenase oxidizes the diol to 1-hydroxy-2-oxolimonene. The enzyme shows higher activity with (1S,2S,4R)-limonene-1,2-diol as a substrate[3][4][5][6].

-

1-Hydroxy-2-oxolimonene 1,2-monooxygenase: An NADPH-dependent monooxygenase then cleaves the cyclic structure, which spontaneously rearranges to form 3-isopropenyl-6-oxoheptanoate[1].

Activation to the CoA Thioester

The resulting 3-isopropenyl-6-oxoheptanoate is then activated to its corresponding coenzyme A thioester, this compound, by the action of 3-Isopropenyl-6-oxoheptanoyl-CoA synthetase . This activation step requires ATP and coenzyme A and is crucial for preparing the molecule for subsequent degradation via beta-oxidation[1][7].

Entry into Beta-Oxidation

It is proposed that this compound is further catabolized through a modified beta-oxidation pathway[1][7]. This would involve a series of enzymatic reactions to shorten the acyl chain, ultimately yielding acetyl-CoA, which can then enter the citric acid cycle for energy production. The presence of the isopropenyl group presents a unique challenge for the standard beta-oxidation machinery, likely requiring auxiliary enzymes to handle this branched structure.

Quantitative Data

Quantitative data on the enzymes and intermediates of the limonene catabolic pathway in Rhodococcus erythropolis DCL14 are limited. The available information on enzyme activities is summarized below.

| Enzyme | Substrate | Specific Activity (nmol/min/mg protein) | Growth Substrate | Reference |

| Limonene-1,2-epoxide hydrolase | (4R)-Limonene-1,2-epoxide | 2,800 | (4R)-Limonene | [3] |

| Limonene-1,2-diol dehydrogenase (DCPIP-dependent) | (1S,2S,4R)-Limonene-1,2-diol | 120 | (4R)-Limonene | [3] |

| Limonene-1,2-diol dehydrogenase (NAD+-dependent) | (1S,2S,4R)-Limonene-1,2-diol | 15 | (4R)-Limonene | [3] |

| 1-Hydroxy-2-oxolimonene 1,2-monooxygenase | (1S,4R)-1-Hydroxy-2-oxolimonene | 40 | (4R)-Limonene | [3] |

Note: Specific activities were measured in cell extracts of R. erythropolis DCL14 grown on the indicated substrate.

Experimental Protocols

The elucidation of the limonene degradation pathway has relied on a combination of microbiological, enzymatic, and analytical techniques. Below are detailed methodologies for key experiments.

Cultivation of Rhodococcus erythropolis DCL14

-

Medium: Mineral salts medium (pH 7.0) is used for cultivation.

-

Carbon Source: Limonene is supplied as the sole carbon source, typically in the vapor phase to avoid toxic concentrations in the liquid medium. This can be achieved by placing a small vial containing limonene within the sealed cultivation flask.

-

Induction: The enzymes of the degradation pathway are induced by the presence of limonene. For experiments, cells are grown on limonene to the desired growth phase (e.g., mid-exponential phase) before harvesting.

Enzyme Assays

1. Limonene 1,2-Monooxygenase Activity Assay:

-

Principle: The activity is determined by monitoring the degradation of limonene over time using gas chromatography (GC).

-

Reaction Mixture (2.0 mL total volume in a 15-mL vial with a Teflon Mininert valve):

-

50 mM Potassium phosphate (B84403) buffer (pH 7.0)

-

10 mM NADH

-

5 µM FAD

-

1 mM Limonene (added from a concentrated stock in acetone)

-

Dialyzed cell extract

-

-

Procedure:

-

Combine all components except the cell extract in the vial.

-

Initiate the reaction by adding the dialyzed cell extract.

-

Incubate the vials in a shaking water bath at 30°C.

-

At various time points, withdraw a sample from the headspace or the liquid phase for GC analysis.

-

Quantify the decrease in the limonene peak area over time.

-

2. Limonene-1,2-Epoxide Hydrolase Activity Assay:

-

Principle: The assay monitors the conversion of limonene-1,2-epoxide to limonene-1,2-diol by GC.

-

Reaction Mixture (2.0 mL total volume):

-

50 mM Potassium phosphate buffer (pH 7.0)

-

2.5 mM (+)-Limonene-1,2-epoxide

-

Cell extract (10 to 100 µL)

-

-

Procedure:

-

Combine the buffer and substrate in a vial.

-

Start the reaction by adding the cell extract.

-

Incubate at 30°C.

-

At intervals, extract the reaction mixture with an organic solvent (e.g., ethyl acetate).

-

Analyze the organic phase by GC to quantify the formation of limonene-1,2-diol and the disappearance of limonene-1,2-epoxide.

-

3. Limonene-1,2-Diol Dehydrogenase Activity Assay (Spectrophotometric):

-

Principle: The activity is measured by monitoring the reduction of the artificial electron acceptor DCPIP at 600 nm.

-

Reaction Mixture (1.0 mL total volume in a cuvette):

-

50 mM Citrate buffer (pH 6.0)

-

0.075 mM DCPIP

-

1 mM Limonene-1,2-diol

-

Cell extract

-

-

Procedure:

-

Combine the buffer, DCPIP, and cell extract in the cuvette and measure the baseline absorbance at 600 nm.

-

Initiate the reaction by adding limonene-1,2-diol.

-

Monitor the decrease in absorbance at 600 nm over time.

-

Calculate the enzyme activity using the molar extinction coefficient of DCPIP.

-

4. 3-Isopropenyl-6-oxoheptanoyl-CoA Synthetase Assay (Hydroxamate Method):

-

Principle: This colorimetric assay measures the formation of the acyl-CoA product as a hydroxamate derivative.

-

Reaction Mixture:

-

100 mM Tris-HCl buffer (pH 7.5)

-

10 mM ATP

-

10 mM MgCl₂

-

1 mM Coenzyme A

-

400 mM Hydroxylamine (neutralized)

-

1 mM 3-Isopropenyl-6-oxoheptanoate (substrate)

-

Cell extract

-

-

Procedure:

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding an equal volume of a ferric chloride solution (e.g., 5% FeCl₃ in 0.1 N HCl).

-

Centrifuge to remove precipitated protein.

-

Measure the absorbance of the supernatant at 540 nm.

-

Quantify the product formation using a standard curve of a known hydroxamate.

-

Analytical Methods for Metabolite Identification and Quantification

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the primary tool for separating and identifying the volatile and semi-volatile intermediates of the limonene degradation pathway.

-

Sample Preparation: Culture supernatants or cell extracts are typically extracted with an organic solvent (e.g., ethyl acetate (B1210297) or hexane). The organic layer is then dried and may be derivatized (e.g., silylation) to improve the volatility and thermal stability of the analytes.

-

Analysis: The prepared sample is injected into the GC-MS. The retention times and mass spectra of the peaks are compared with those of authentic standards for identification and quantification.

-

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For the analysis of non-volatile, polar metabolites like acyl-CoA thioesters, LC-MS/MS is the method of choice.

-

Sample Preparation: Cell pellets are typically quenched and extracted with a cold solvent mixture (e.g., methanol/acetonitrile/water) to precipitate proteins and extract metabolites.

-

Analysis: The extract is analyzed by LC-MS/MS, often using a C18 reversed-phase column. Multiple Reaction Monitoring (MRM) is used for targeted quantification of specific acyl-CoAs, providing high sensitivity and selectivity.

-

Signaling Pathways and Regulation

The regulation of the limonene catabolic pathway in Rhodococcus is not yet fully elucidated. However, it is known that the enzymes involved are inducible by the presence of limonene[1]. This suggests the presence of a transcriptional regulatory system that senses limonene or one of its metabolites and upregulates the expression of the catabolic genes. In many bacteria, the degradation of aromatic and xenobiotic compounds is controlled by transcriptional regulators that belong to families such as the AraC/XylS, IclR, or TetR-family regulators. These proteins often bind to the promoter regions of the catabolic operons and act as either activators or repressors in the presence of an inducer molecule. Further research, including transcriptomic and proteomic studies of R. erythropolis DCL14 grown on limonene, is needed to identify the specific regulatory elements and signaling pathways involved.

Conclusion and Future Directions

This compound is a key metabolic intermediate in the bacterial degradation of (4R)-limonene. The pathway in Rhodococcus erythropolis DCL14 provides a model system for understanding the enzymatic strategies for converting a cyclic, hydrophobic monoterpene into a substrate for central metabolism. While the initial oxidative steps have been characterized, significant knowledge gaps remain, particularly concerning the quantitative aspects of the pathway, the detailed mechanisms of the enzymes involved, the regulatory networks controlling gene expression, and the precise steps of the subsequent beta-oxidation of the branched-chain acyl-CoA. Future research employing a combination of enzymology, proteomics, transcriptomics, and metabolomics will be crucial to fully elucidate this fascinating metabolic pathway. Such knowledge will not only advance our fundamental understanding of microbial metabolism but may also open avenues for the biotechnological production of valuable chemicals from renewable terpene feedstocks.

References

- 1. benchchem.com [benchchem.com]

- 2. Limonene-1,2-Epoxide Hydrolase from Rhodococcus erythropolis DCL14 Belongs to a Novel Class of Epoxide Hydrolases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rhodococcus erythropolis DCL14 Contains a Novel Degradation Pathway for Limonene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ENZYME - 1.1.1.297 limonene-1,2-diol dehydrogenase [enzyme.expasy.org]

- 5. EC 1.1.1.297 [iubmb.qmul.ac.uk]

- 6. Limonene-1,2-diol dehydrogenase - Wikipedia [en.wikipedia.org]

- 7. Rhodococcus erythropolis DCL14 contains a novel degradation pathway for limonene - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Molecular Architecture: A Technical Guide to the Structure Elucidation of (3R)-3-Isopropenyl-6-oxoheptanoyl-CoA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data pertinent to the structure elucidation of (3R)-3-Isopropenyl-6-oxoheptanoyl-CoA, a significant branched-chain unsaturated fatty acyl-CoA. As a recognized mouse metabolite, understanding its precise molecular structure is fundamental to deciphering its biological role and metabolic significance.[1][2] This document synthesizes publicly available data, details standard experimental protocols for structural determination, and presents this information in a format tailored for researchers and professionals in the fields of metabolic research and drug development.

Chemical Identity and Physicochemical Properties

This compound is formally the result of the condensation of the thiol group of coenzyme A with the carboxyl group of (3R)-3-isopropenyl-6-oxoheptanoic acid.[1][3] Its structure incorporates an isopropenyl group, a ketone functionality, and a long-chain acyl-CoA moiety, rendering it a molecule of interest in the study of lipid metabolism.

A summary of its computed physicochemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₃₁H₅₀N₇O₁₈P₃S | PubChem[1] |

| Average Mass | 933.8 g/mol | PubChem[1] |

| Monoisotopic Mass | 933.21458994 Da | PubChem[1] |

| IUPAC Name | S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3R)-6-oxo-3-prop-1-en-2-ylheptanethioate | PubChem[1] |

| ChEBI ID | CHEBI:29004 | ChEBI |

| KEGG ID | C11407 | KEGG |

Biological Context and Metabolic Significance

While the precise metabolic pathway involving this compound in mammals is a subject of ongoing research, its enantiomer, (3S)-3-Isopropenyl-6-oxoheptanoyl-CoA, is a well-characterized intermediate in the microbial degradation of limonene (B3431351), a monoterpene.[4][5] In the bacterium Rhodococcus erythropolis, limonene is catabolized through a series of enzymatic steps, leading to the formation of (3S)-3-isopropenyl-6-oxoheptanoate, which is subsequently activated to its CoA ester.[4] This metabolic route provides a valuable framework for hypothesizing the potential origins and catabolic fate of the (3R) enantiomer in mammalian systems.

Methodologies for Structure Elucidation

The definitive structural elucidation of a novel metabolite such as this compound relies on a synergistic application of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

HRMS is instrumental in determining the elemental composition of the molecule, while tandem mass spectrometry (MS/MS) provides structural insights through fragmentation analysis.

Experimental Protocol: LC-MS/MS Analysis

-

Sample Preparation:

-

Homogenize 100 mg of tissue in 2 mL of a cold (-20°C) 2:1:1 mixture of methanol, chloroform, and water.

-

Centrifuge at 15,000 x g for 10 minutes at 4°C to separate the phases.

-

Collect the upper aqueous-methanol phase containing the acyl-CoAs.

-

Dry the extract under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS analysis.

-

-

Liquid Chromatography:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over 10 minutes.

-

Flow Rate: 0.3 mL/min.

-

-

Mass Spectrometry:

-

Ionization: Positive ion electrospray ionization (ESI+).

-

Analysis Mode: Full scan for accurate mass determination and MS/MS for fragmentation analysis.

-

Expected Precursor Ion [M+H]⁺: m/z 934.222.

-

Characteristic Fragment Ions: Look for the characteristic pantetheine (B1680023) fragment and neutral losses associated with the acyl group.

-

| Predicted Fragment Ion | m/z (Da) | Description |

| [M+H]⁺ | 934.222 | Protonated parent molecule |

| [M-507+H]⁺ | 427.152 | Loss of 3'-phospho-AMP |

| Acylium ion | 167.107 | (3R)-3-isopropenyl-6-oxoheptanoyl moiety |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise connectivity of atoms and the stereochemistry of the molecule. A suite of 1D and 2D NMR experiments is required for a complete structural assignment.

Experimental Protocol: NMR Analysis

-

Sample Preparation:

-

The purified compound is lyophilized and dissolved in a deuterated solvent (e.g., D₂O or CD₃OD).

-

A sufficient concentration (typically 1-5 mg) is required for detailed 2D NMR analysis.

-

-

NMR Experiments:

-

¹H NMR: To identify all proton environments and their multiplicities.

-

¹³C NMR: To identify all carbon environments.

-

COSY (Correlation Spectroscopy): To establish proton-proton couplings within spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which can help in confirming the stereochemistry.

-

While specific, experimentally determined NMR data for this compound is not widely published, the expected chemical shifts and correlations can be predicted based on its structure and data from similar acyl-CoA compounds.

Conclusion and Future Directions

The structural elucidation of this compound is a critical step towards understanding its role in mammalian metabolism. The methodologies outlined in this guide provide a robust framework for its definitive characterization. Future research should focus on the chemical synthesis of an authentic standard to confirm the proposed structure and to enable accurate quantification in biological systems. Elucidating the enzymatic machinery responsible for its synthesis and degradation will provide deeper insights into novel metabolic pathways and their potential implications in health and disease.

References

- 1. This compound | C31H50N7O18P3S | CID 9543225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (3S)-3-Isopropenyl-6-oxoheptanoyl-CoA | C31H50N7O18P3S | CID 11966312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (3R)-3-isopropenyl-6-oxoheptanoic acid | C10H16O3 | CID 443189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

(3R)-3-Isopropenyl-6-oxoheptanoyl-CoA: A Technical Guide for Biomarker Investigation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(3R)-3-Isopropenyl-6-oxoheptanoyl-CoA is a unique unsaturated and branched-chain oxo-fatty acyl-CoA. While noted as a mouse metabolite, its role in mammalian physiology and disease is currently uncharacterized.[1][2] Extensive literature searches reveal a notable absence of quantitative data comparing its levels in healthy versus diseased states, indicating it is a novel molecule in the context of biomarker research.[3] Its established role as an intermediate in the microbial degradation of the monoterpene (4R)-limonene suggests potential origins from gut microbiome activity or dietary sources.[4]

This technical guide provides a comprehensive framework for investigating the potential of this compound as a biomarker. It outlines the current knowledge, presents detailed experimental protocols for its synthesis and quantification, and proposes a workflow for its systematic evaluation as a novel biomarker.

Chemical Identity and Properties

This compound is the result of the formal condensation of the thiol group of coenzyme A with the carboxylic acid group of (3R)-3-isopropenyl-6-oxoheptanoic acid.[1] Its key chemical and physical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C31H50N7O18P3S | [1] |

| Molecular Weight | 933.8 g/mol | [1] |

| Monoisotopic Mass | 933.21458994 Da | [1] |

| IUPAC Name | S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3R)-6-oxo-3-prop-1-en-2-ylheptanethioate | [1] |

| ChEBI ID | CHEBI:29004 | [1] |

| PubChem CID | 9543225 | [1] |

Metabolic Context

Microbial Degradation of (4R)-Limonene

The primary documented role of the stereoisomer, (3S)-3-Isopropenyl-6-oxoheptanoyl-CoA, is as a key intermediate in the microbial degradation of (4S)-limonene, particularly in bacteria like Rhodococcus erythropolis.[3][4] The pathway involves the activation of the precursor acid, 3-isopropenyl-6-oxoheptanoate, to its coenzyme A thioester by a synthetase.[3] It is established that the (3R) enantiomer is involved in the degradation of the corresponding (4R)-limonene enantiomer.[4] This metabolic link suggests that the presence of this compound in mammals could be influenced by gut microbiota metabolizing dietary terpenes.

Putative Role in Mammalian Systems

This compound is cataloged as a mouse metabolite in the PubChem database, suggesting its presence in mammalian tissues.[1] However, specific studies confirming its biological role or metabolic pathway in mammals are lacking.[3] Its structure suggests a potential origin from the catabolism of isoprenoids, which are central to the mevalonate (B85504) pathway.[5] A hypothesized metabolic context involves its formation as an intermediate in the peroxisomal β-oxidation of an isoprenoid-derived carboxylic acid.[5]

Quantitative Data for Biomarker Analysis

A critical gap in current knowledge is the absence of quantitative data on the concentration of this compound in biological samples from healthy versus diseased cohorts. Such data is fundamental for biomarker validation. The following table presents a hypothetical comparison to illustrate how data could be structured, with reference values for other well-known acyl-CoAs.

| Acyl-CoA | Healthy State (pmol/mg protein) | Diseased State (pmol/mg protein) | Fold Change | Putative Associated Disease |

| This compound | Data Not Available | Data Not Available | - | - |

| Acetyl-CoA (for reference) | 1.5 ± 0.3 | 0.8 ± 0.2 | ↓ 1.9 | Metabolic Syndrome |

| Malonyl-CoA (for reference) | 0.2 ± 0.05 | 0.5 ± 0.1 | ↑ 2.5 | Fatty Acid Oxidation Disorder |

| Propionyl-CoA (for reference) | 0.1 ± 0.02 | 0.9 ± 0.2 | ↑ 9.0 | Propionic Acidemia |

Experimental Protocols

Protocol 1: Chemo-Enzymatic Synthesis of this compound Standard

The availability of a pure analytical standard is a prerequisite for accurate quantification. A chemo-enzymatic approach, adapted from proposals for the (3S) enantiomer, is outlined below.[6]

Stage 1: Chemical Synthesis of (3R)-3-Isopropenyl-6-oxoheptanoic Acid

This multi-step synthesis starts from a readily available chiral precursor, (S)-(+)-carvone, to establish the desired (R) stereochemistry.

-

Baeyer-Villiger Oxidation of (S)-(+)-Carvone: React (S)-(+)-carvone with a peroxy acid (e.g., m-CPBA) to form the corresponding lactone.

-

Lactone Hydrolysis: Hydrolyze the lactone under basic conditions (e.g., aqueous NaOH) to yield a hydroxy carboxylate.

-

Oxidative Cleavage: Use an oxidizing agent like sodium periodate (B1199274) (NaIO₄) to cleave the diol, followed by further oxidation to form the keto-acid precursor, (3R)-3-isopropenyl-6-oxoheptanoic acid.

-

Purification: Purify the final carboxylic acid product using column chromatography on silica (B1680970) gel.

Stage 2: Enzymatic Ligation to Coenzyme A

-

Reaction Setup: Prepare a reaction mixture containing:

-

50 mM Tris-HCl buffer (pH 7.5)

-

10 mM MgCl₂

-

10 mM ATP

-

2 mM Coenzyme A (trilithium salt)

-

5 mM synthesized (3R)-3-isopropenyl-6-oxoheptanoic acid

-

A broad-substrate-specificity acyl-CoA synthetase (e.g., from Pseudomonas putida)

-

-

Incubation: Incubate the reaction mixture at 30°C for 2-4 hours.

-

Monitoring: Monitor the formation of the CoA thioester by reverse-phase HPLC, detecting the product at 260 nm.

-

Purification: Purify the this compound product using preparative HPLC.

-

Lyophilization: Lyophilize the purified fractions to obtain the final product as a stable powder for use as an analytical standard.[6]

Protocol 2: Quantification by LC-MS/MS

This protocol provides a robust method for the sensitive and specific quantification of this compound in biological matrices like tissue homogenates or plasma.[7][8]

1. Sample Preparation

-

Tissue Homogenization: Homogenize approximately 50 mg of frozen tissue in 1.0 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA) or 5% sulfosalicylic acid (SSA).[5][8]

-

Protein Precipitation: Incubate on ice for 15 minutes.

-

Centrifugation: Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol (B129727), then equilibrate with 0.1% formic acid in water.

-

Load the supernatant onto the cartridge.

-

Wash the cartridge with 0.1% formic acid in water to remove salts and polar impurities.

-

Elute the acyl-CoAs with methanol or acetonitrile.

-

-

Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in a suitable volume (e.g., 100 µL) of the initial mobile phase.

2. LC-MS/MS Analysis

-

LC System: UHPLC system.

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over 10 minutes.

-

Flow Rate: 0.3 mL/min.

-

MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transition: The precursor ion will be the [M+H]⁺ of this compound (m/z 934.2). The product ion will be the characteristic fragment of the CoA moiety. The exact transition should be optimized by direct infusion of the synthesized standard.

3. Data Analysis

-

Generate a standard curve using the synthesized this compound standard.

-

Determine the concentration in samples by comparing the peak area ratio of the analyte to an internal standard (e.g., Heptadecanoyl-CoA) against the standard curve.

-

Normalize concentrations to the initial protein content of the sample.

Protocol 3: Biomarker Discovery and Validation Workflow

A systematic approach is essential for validating any novel biomarker.[9] The typical phases of this process are outlined below.

-

Phase 1: Discovery: Utilize untargeted or targeted metabolomics (using the LC-MS/MS protocol above) on small, well-defined patient and control cohorts to identify if this compound levels are significantly different.

-

Phase 2: Clinical Validation: Validate the initial findings in larger, independent, and more diverse patient cohorts. This phase is crucial to assess the sensitivity, specificity, and predictive value of the biomarker. Rigorous statistical analysis is paramount.

-

Phase 3: Pathway Identification: Investigate the metabolic origin of the molecule in the context of the disease. This could involve stable isotope tracing studies in animal models or cell culture to understand its synthesis and catabolism.

-

Phase 4: Assay Development: Once validated, develop a robust, high-throughput assay suitable for clinical use.

Conclusion

This compound represents an unexplored molecule with potential relevance to mammalian metabolism, possibly at the intersection of host and gut microbiome metabolic pathways. While it is not an established biomarker, its unique structure and putative presence in mammalian systems warrant further investigation. The protocols and workflows detailed in this guide provide a rigorous scientific framework for researchers to synthesize the necessary analytical standard, develop a quantitative assay, and systematically evaluate the potential of this compound as a novel biomarker for metabolic or other diseases.

References

- 1. This compound | C31H50N7O18P3S | CID 9543225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Study Design Considerations for Cancer Biomarker Discoveries - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. bio-rad.com [bio-rad.com]

An In-depth Technical Guide on (3R)-3-Isopropenyl-6-oxoheptanoyl-CoA: From Microbial Discovery to Hypothetical Roles in Mammalian Systems

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, the presence and metabolic pathway of (3R)-3-Isopropenyl-6-oxoheptanoyl-CoA have not been substantiated in published scientific literature for any mammalian system. While public chemical databases such as PubChem and ChEBI have cataloged this molecule as a "mouse metabolite," the primary research detailing its discovery and function is currently confined to microbial metabolism.[1][2] This guide provides a comprehensive overview of the established microbial context and presents a hypothesized framework for its potential relevance in mammalian biology, based on its chemical structure and known metabolic pathways.

Introduction

This compound is a unique acyl-coenzyme A (acyl-CoA) thioester, characterized by a seven-carbon backbone with an isopropenyl group and a ketone.[1] Its structure places it at the intersection of isoprenoid and fatty acid metabolism. Acyl-CoAs are central to cellular metabolism, serving as activated intermediates in the biosynthesis and degradation of fatty acids, and participating in the citric acid cycle. The discovery and characterization of novel acyl-CoA species are paramount for understanding metabolic regulation and identifying new therapeutic targets.

While the definitive role of this compound in mammals remains to be elucidated, its established function as an intermediate in the microbial degradation of the monoterpene (4R)-limonene provides a solid foundation for its study.[3] This guide will first detail the well-documented microbial pathway and then explore a hypothetical scenario for its formation and catabolism in mammalian systems, offering a roadmap for future research.

Part 1: Established Role in Microbial Metabolism

The most well-documented natural occurrence of this compound is in bacteria that can utilize monoterpenes, such as limonene (B3431351), as a sole carbon source.[3][4] The enantiomer, (3S)-3-Isopropenyl-6-oxoheptanoyl-CoA, is similarly an intermediate in the degradation of (4S)-limonene.[3][4]

Metabolic Pathway: Microbial Degradation of (4R)-Limonene

In microorganisms like Rhodococcus erythropolis, the degradation of (4R)-limonene proceeds through a series of oxidative reactions. The pathway involves the epoxidation of the limonene ring, followed by hydrolytic and oxidative ring cleavage to form (3R)-3-isopropenyl-6-oxoheptanoic acid. This carboxylic acid is then activated to its coenzyme A thioester, this compound, a crucial step that prepares it for entry into central metabolism, likely via a modified β-oxidation pathway.[4]

Quantitative Data

Currently, there is a lack of publicly available quantitative data on the intracellular concentrations of this compound or the kinetic parameters of the enzymes directly involved in its metabolism in microorganisms.[4] Research has primarily focused on the identification of the pathway intermediates. The table below summarizes the key enzymes involved in the pathway leading to the formation of the precursor acid.

| Enzyme Class | Reaction | Organism Example |

| Monooxygenase | Epoxidation of Limonene | Rhodococcus erythropolis |

| Epoxide Hydrolase | Hydrolysis of Limonene-1,2-epoxide | Rhodococcus erythropolis |

| Dehydrogenase | Oxidation of the resulting diol | Rhodococcus erythropolis |

| Monooxygenase | Ring cleavage | Rhodococcus erythropolis |

| Acyl-CoA Synthetase | Activation to the CoA thioester | Rhodococcus erythropolis |

Experimental Protocols: Microbial Studies

The elucidation of the limonene degradation pathway involved a combination of microbiological, enzymatic, and analytical chemistry techniques.

1. Culturing and Induction:

-

Objective: To grow bacteria on a limonene-based medium to induce the expression of degradation pathway enzymes.

-

Protocol:

-

Prepare a minimal salt medium with (4R)-limonene as the sole carbon source.

-

Inoculate with a bacterial strain (e.g., Rhodococcus erythropolis).

-

Incubate with shaking at an appropriate temperature (e.g., 30°C) until the late exponential phase is reached.

-

Harvest cells by centrifugation for subsequent cell-free extract preparation.

-

2. Preparation of Cell-Free Extracts:

-

Objective: To obtain active enzymes for in vitro assays.

-

Protocol:

-

Resuspend the cell pellet in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT).

-

Lyse the cells using sonication or a French press on ice.

-

Centrifuge the lysate at high speed (e.g., 100,000 x g) to remove cell debris and membranes, yielding a clear cell-free extract.

-

3. Enzyme Assay for Acyl-CoA Synthetase Activity:

-

Objective: To detect the formation of this compound from its precursor acid.

-

Protocol (Hydroxamate Assay):

-

Prepare a reaction mixture containing buffer, MgCl₂, ATP, coenzyme A, and a high concentration of hydroxylamine.

-

Add the chemically synthesized (3R)-3-isopropenyl-6-oxoheptanoic acid as the substrate.

-

Initiate the reaction by adding the cell-free extract.

-

Stop the reaction by adding an acidic solution of FeCl₃.

-

The formation of the hydroxamate derivative of the acyl-CoA results in a colored complex, which can be quantified spectrophotometrically at 540 nm.[5]

-

Part 2: Hypothetical Role in Mammalian Systems

The designation of this compound as a "mouse metabolite" suggests it may be formed endogenously or from xenobiotic sources.[1] Given the lack of direct evidence, we propose a hypothetical framework for its origin and metabolism in mammals.

Hypothesized Metabolic Context

The structure of this compound suggests two plausible origins in a mammalian system:

-

Catabolism of Dietary Isoprenoids: Mammals are exposed to various isoprenoids, including monoterpenes like limonene, through their diet. The gut microbiota can metabolize these compounds, and the resulting intermediates, such as (3R)-3-isopropenyl-6-oxoheptanoic acid, could be absorbed and subsequently activated to the corresponding acyl-CoA in the liver.[6]

-

Endogenous Isoprenoid Catabolism: It is conceivable that this molecule is a minor, yet-to-be-identified intermediate in the breakdown of larger, endogenous isoprenoids like farnesyl pyrophosphate or geranylgeranyl pyrophosphate. This catabolism would likely occur in peroxisomes, which are key sites for the metabolism of complex fatty acids and isoprenoids.[2]

The metabolism of such a xenobiotic or unusual fatty acyl-CoA would likely involve hepatic acyl-CoA synthetases for its formation and the peroxisomal β-oxidation pathway for its degradation.[1][3]

Data Presentation: Chemical Properties

Since no experimental quantitative data for this molecule in mammalian systems is available, the following table summarizes its computed chemical and physical properties from the PubChem database.[1]

| Property | Value | Source |

| Molecular Formula | C₃₁H₅₀N₇O₁₈P₃S | PubChem[1] |

| Molecular Weight | 933.8 g/mol | PubChem[1] |

| Monoisotopic Mass | 933.21458994 Da | PubChem[1] |

| IUPAC Name | S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3R)-6-oxo-3-prop-1-en-2-ylheptanethioate | PubChem[1] |

| ChEBI ID | CHEBI:29004 | PubChem[1] |

Experimental Protocols: A Framework for Discovery in Mammalian Tissues

The following protocols provide a generalized framework for the identification and quantification of novel acyl-CoA species, such as this compound, in mouse models.

1. Tissue Extraction of Acyl-CoA Esters:

-

Objective: To extract total acyl-CoAs from mammalian tissue while preserving their integrity.

-

Protocol:

-

Flash-freeze mouse liver tissue in liquid nitrogen immediately after dissection to halt metabolic activity.

-

Grind the frozen tissue to a fine powder under liquid nitrogen.

-

Homogenize the powder in an ice-cold extraction buffer (e.g., 10% trichloroacetic acid or a buffered solution with an organic solvent like acetonitrile).

-

Spike the homogenate with an internal standard (e.g., an odd-chain acyl-CoA like heptadecanoyl-CoA) for quantification.

-

Centrifuge to pellet proteins and other debris.

-

Purify the supernatant containing the acyl-CoAs using solid-phase extraction (SPE) with a suitable cartridge (e.g., Oasis HLB).

-

Elute the acyl-CoAs, dry the eluate under nitrogen, and reconstitute in a solvent compatible with LC-MS/MS analysis.

-

2. LC-MS/MS Analysis for Identification and Quantification:

-

Objective: To separate, identify, and quantify acyl-CoA species from the tissue extract.

-

Protocol:

-

Chromatography: Use a C18 reversed-phase column with a gradient elution of two mobile phases (e.g., A: water with 0.1% formic acid; B: acetonitrile (B52724) with 0.1% formic acid).

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

-

Untargeted Identification: Perform a precursor ion scan for the characteristic fragment of the pantetheine (B1680023) arm of coenzyme A. This will identify all potential acyl-CoA species in the sample.

-

Targeted Quantification: Once the parent mass of this compound is putatively identified, develop a Multiple Reaction Monitoring (MRM) method using a specific parent-to-fragment ion transition for sensitive and specific quantification relative to the internal standard.

-

Conclusion and Future Directions

This compound is a confirmed intermediate in the microbial degradation of limonene, but its role in mammalian systems remains hypothetical. The discrepancy between its annotation as a "mouse metabolite" in chemical databases and the absence of primary literature highlights a significant gap in our understanding of mammalian isoprenoid and xenobiotic metabolism.

Future research should focus on:

-

Definitive Identification: Utilizing the advanced mass spectrometry workflows outlined in this guide to screen for the presence of this compound in mouse tissues, particularly after exposure to a limonene-rich diet.

-

Chemical Synthesis: The synthesis of an authentic chemical standard is crucial for unequivocal identification and accurate quantification.

-

Enzymatic Studies: In vitro assays with purified mammalian acyl-CoA synthetases and peroxisomal enzymes can be used to test the feasibility of the hypothesized metabolic pathways.

-

Stable Isotope Tracing: Administering labeled limonene or other potential precursors to mouse models would provide definitive evidence of its metabolic origin.

The elucidation of this and other novel metabolic pathways will undoubtedly deepen our understanding of cellular biochemistry and may reveal new opportunities for therapeutic intervention in metabolic diseases.

References

- 1. Role of hepatic fatty acid:coenzyme A ligases in the metabolism of xenobiotic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Metabolism of xenobiotic carboxylic acids: focus on coenzyme A conjugation, reactivity, and interference with lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C31H50N7O18P3S | CID 9543225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

Hypothetical Metabolic Pathways and Investigative Framework for (3R)-3-Isopropenyl-6-oxoheptanoyl-CoA

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, specific, experimentally validated metabolic pathways for (3R)-3-Isopropenyl-6-oxoheptanoyl-CoA are not extensively documented in public literature. This guide presents a hypothetical framework based on established biochemical principles, drawing analogies from the known metabolism of its enantiomer, (3S)-3-Isopropenyl-6-oxoheptanoyl-CoA, and general principles of fatty acid and xenobiotic catabolism. The experimental protocols and quantitative data provided are illustrative and intended to serve as a foundational resource for future research.

Introduction